2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
Brand Name: Vulcanchem
CAS No.: 175201-50-0
VCID: VC20926986
InChI: InChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)
SMILES: C1=NC(=C(N1CC(=S)N)Cl)Cl
Molecular Formula: C5H5Cl2N3S
Molecular Weight: 210.08 g/mol

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

CAS No.: 175201-50-0

Cat. No.: VC20926986

Molecular Formula: C5H5Cl2N3S

Molecular Weight: 210.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide - 175201-50-0

Specification

CAS No. 175201-50-0
Molecular Formula C5H5Cl2N3S
Molecular Weight 210.08 g/mol
IUPAC Name 2-(4,5-dichloroimidazol-1-yl)ethanethioamide
Standard InChI InChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)
Standard InChI Key LDYDMLUTTJALOR-UHFFFAOYSA-N
SMILES C1=NC(=C(N1CC(=S)N)Cl)Cl
Canonical SMILES C1=NC(=C(N1CC(=S)N)Cl)Cl

Introduction

Chemical Structure and Composition

Molecular Structure

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide possesses a five-membered imidazole ring with two chlorine atoms at positions 4 and 5. The imidazole nitrogen at position 1 connects to an ethanethioamide group, forming a distinctive molecular architecture . This structural arrangement creates a polar molecule with multiple sites for potential hydrogen bonding and other intermolecular interactions.
The structural configuration can be visualized as an imidazole core with two chlorine substituents, linked to a thioamide functional group through an ethyl bridge. This arrangement is critical to understanding its chemical behavior and potential applications.

Molecular Formula and Weight

Identification and Nomenclature

Primary Identifiers

The compound is registered in chemical databases with specific identifiers that allow for unambiguous identification. These include:

Identifier TypeValue
CAS Registry Number175201-50-0
PubChem CID2778489
InChIKeyLDYDMLUTTJALOR-UHFFFAOYSA-N
DSSTox Substance IDDTXSID20380972
WikidataQ82171492
These standardized identifiers ensure precise identification across different chemical databases and literature sources .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and chemical databases:

  • 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

  • (4,5-Dichloroimidazol-1-yl)thioacetamide

  • 1H-Imidazole-1-ethanethioamide, 4,5-dichloro-

  • 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide
    These alternative names provide different nomenclature perspectives based on various chemical naming conventions, facilitating literature searches and database queries.

Physical and Chemical Properties

Physical Properties

The physical state and properties of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide provide important insights into its handling, storage, and potential applications:

PropertyValueMethod
Physical StateSolidObserved
Melting Point204-207°CExperimental
Boiling Point422.5±55.0°CPredicted
Density1.69±0.1 g/cm³Predicted
The high melting point suggests strong intermolecular forces, likely including hydrogen bonding between thioamide groups . This property is significant for understanding the compound's stability and behavior under various temperature conditions.

Chemical Properties

The chemical behavior of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide is influenced by its functional groups and electronic structure:

PropertyValueMethod
pKa12.70±0.29Predicted
SMILES NotationC1=NC(=C(N1CC(=S)N)Cl)ClComputed
InChIInChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)Computed
The predicted pKa value of 12.70±0.29 indicates that the compound is a weak acid . This information is crucial for understanding its behavior in different pH environments and potential interactions with biological systems. The SMILES and InChI notations provide standardized representations of the molecular structure, enabling computational analyses and database searches .

Structural Analysis and Characterization

Spectroscopic Properties

While specific spectroscopic data for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide is limited in the available sources, typical characterization methods would include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
The imidazole ring protons and the thioamide group would exhibit distinctive chemical shifts in ¹H-NMR spectroscopy, while the carbon atoms would show characteristic signals in ¹³C-NMR. The thioamide group would display distinctive stretching frequencies in IR spectroscopy, providing valuable structural confirmation.

Structural Characteristics

The 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide molecule contains several key structural features that influence its chemical behavior:

  • The imidazole ring provides aromatic character and contributes to the compound's stability.

  • The two chlorine substituents at positions 4 and 5 likely influence the electronic distribution within the imidazole ring, affecting its reactivity.

  • The thioamide group (-C(=S)NH₂) introduces potential hydrogen bonding capabilities and nucleophilic sites.

  • The ethyl linker between the imidazole and thioamide provides conformational flexibility .
    These structural characteristics collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions.

Synthesis and Preparation

Synthetic Routes

  • Alkylation of 4,5-dichloroimidazole with an appropriate ethyl halide derivative

  • Conversion of a precursor amide to thioamide using reagents such as Lawesson's reagent or phosphorus pentasulfide
    The synthesis likely requires controlled reaction conditions, including appropriate solvents, temperature management, and possibly catalysts to achieve satisfactory yields.

Purification Methods

Standard purification methods for similar organic compounds would typically include:

  • Recrystallization from appropriate solvents

  • Column chromatography

  • Preparative HPLC
    Given the melting point of 204-207°C, recrystallization might be an effective purification method for this compound .

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